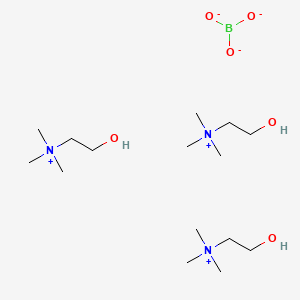

Tricholine borate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

85702-84-7 |

|---|---|

Molecular Formula |

C15H42BN3O6 |

Molecular Weight |

371.3 g/mol |

IUPAC Name |

2-hydroxyethyl(trimethyl)azanium;borate |

InChI |

InChI=1S/3C5H14NO.BO3/c3*1-6(2,3)4-5-7;2-1(3)4/h3*7H,4-5H2,1-3H3;/q3*+1;-3 |

InChI Key |

IIAYWPDIEYSHQG-UHFFFAOYSA-N |

Canonical SMILES |

B([O-])([O-])[O-].C[N+](C)(C)CCO.C[N+](C)(C)CCO.C[N+](C)(C)CCO |

Origin of Product |

United States |

Mechanistic Investigations of Tricholine Borate Reactivity and Interactions

Hydrolysis Mechanisms of Borate Ester Networks

The hydrolysis of the borate ester bond is a critical reaction pathway influencing the stability of these networks in aqueous environments. The mechanism is a multi-step process sensitive to various factors including pH, solvent, and the specific structure of the boronic acid and alcohol moieties. chemrxiv.orgnih.gov The general mechanism involves the nucleophilic attack of a water molecule on the boron center, leading to the cleavage of a B-O bond. orientjchem.orgpsu.edu

Quantum chemical methods, particularly Density Functional Theory (DFT), have been instrumental in elucidating the molecular interactions between water and borate esters. kaust.edu.saresearchgate.netmdpi.com These studies model the system by analyzing a core structure of boron atoms with bridging oxygen, interacting with a varying number of water molecules to simulate different environmental conditions. researchgate.netmdpi.com

The hydrolysis of a boronate ester linkage is typically a two-step reaction. kaust.edu.sa The first step involves the nucleophilic attack by a water molecule on the boron atom, breaking a B-O bond. orientjchem.orgkaust.edu.sa A second water molecule then facilitates the cleavage of the remaining B-O bond, regenerating the constituent monomers. kaust.edu.sa Computational studies reveal that the presence of explicit water molecules in the calculations is crucial, as they can significantly lower the energy barriers for hydrolysis by stabilizing the transition states. researchgate.netmdpi.comnih.gov This stabilization often occurs through the formation of closed-ring configurations involving the water molecules and the boron–oxygen network. researchgate.netmdpi.comnih.gov For instance, DFT calculations on a model boronate ester showed a high energy barrier of 22.3 kcal/mol for the initial B-O bond dissociation with one water molecule. However, the presence of a second water molecule dramatically reduced this barrier by a factor of three. kaust.edu.sa

In the context of tricholine borate, the amine functional group introduces a key structural feature. Studies on analogous diethanolamine borate esters show that the nonbonding electrons of the nitrogen atom can form an intramolecular coordination bond with the boron atom. psu.edu This coordination can fill the empty orbital of the boron atom, sterically hindering the nucleophilic attack by water molecules and thereby greatly enhancing the hydrolytic stability of the borate ester. psu.edu

The pH of the aqueous solution has a profound effect on the hydrolysis pathway and rate of borate esters. chemrxiv.orgnih.gov Computational studies modeling acidic, neutral, and basic conditions have shown that borate networks are significantly more susceptible to hydrolysis in a basic environment compared to neutral or acidic settings. researchgate.netmdpi.comnih.govnih.gov The activation energy can drop from approximately 0.5 eV in neutral or acidic conditions to less than 0.1 eV in an alkaline environment. mdpi.com

Acidic Conditions (pH < 7): In the presence of H₃O⁺ ions, the hydrolysis mechanism changes significantly. It proceeds sequentially, starting with the protonation of a bridging oxygen atom, followed by the binding of a water molecule to the boron atom, changing its coordination from trigonal to tetrahedral. researchgate.net A second transition state then leads to the cleavage of the weakened B-O bond. researchgate.net

Neutral Conditions (pH ≈ 7): Under neutral pH, hydrolysis can proceed via a single transition state involving both the protonation of the bridging oxygen and the hydroxylation of the boron atom by a water molecule. researchgate.net The reaction barriers in neutral conditions are generally higher than in basic media. mdpi.com

Basic Conditions (pH > 7): In a basic environment, the hydroxide ion (OH⁻) acts as a potent nucleophile, readily attacking the electron-deficient boron center. This pathway typically has the lowest energy barrier, making borate esters most vulnerable to hydrolysis at high pH. researchgate.netmdpi.comnih.gov Studies on the hydrolysis of a pectic polysaccharide cross-linked by a borate ester showed that the ester was stable above pH 4 but became partially hydrolyzed between pH 2 and 4, and completely hydrolyzed at pH 1. nih.gov

The stability of boronate esters is also linked to the pKa of the system. Ester formation is generally favored at a pH higher than the pKa of the diol but lower than the pKa of the boronic acid. acs.org The anionic, tetragonal form of a boronate ester is typically more stable against hydrolysis than its neutral, trigonal counterpart. acs.org

The analysis of transition states (TS) provides detailed information about the energy barriers and the geometric configuration of molecules during the hydrolysis reaction. In the hydrolysis of borate esters, the rate-determining step often involves the formation of a five-coordinated boron transition state. orientjchem.org

DFT and ab initio calculations have been used to map the potential energy surface of the hydrolysis reaction. kaust.edu.saresearchgate.net For a model boronate ester, the energy barriers for the two-step hydrolysis were calculated to be 22.3 kcal/mol and 13.5 kcal/mol, respectively. kaust.edu.sa The presence of additional water molecules was found to lower these barriers to 6.5 kcal/mol and 7.9 kcal/mol. kaust.edu.sa This acceleration is attributed to increased interaction with the bound water and a weakening of the B-O bonds. kaust.edu.sa

In neutral conditions, modeling with a single water molecule can result in a highly unstable four-membered ring transition state with a high energy barrier (2.03 eV at the MP2 level of theory). mdpi.com However, including three water molecules allows for the formation of a more stable seven-membered ring-like transition state, significantly lowering the activation energy to 0.478 eV. nih.gov This highlights the role of water in creating a more favorable reaction pathway. researchgate.netmdpi.comnih.gov

| System | Condition | Method | Activation Energy | Reference |

|---|---|---|---|---|

| Boronate Ester (COF-5 model) | 1 H₂O molecule | DFT (ω-B97XD) | 22.3 kcal/mol | kaust.edu.sa |

| Boronate Ester (COF-5 model) | 2 H₂O molecules | DFT (ω-B97XD) | 6.5 kcal/mol | kaust.edu.sa |

| Borate Network Model | Neutral (1 H₂O) | MP2 | 2.03 eV | mdpi.com |

| Borate Network Model | Neutral (3 H₂O) | MP2 | 0.478 eV | nih.gov |

| Borate Network Model | Acidic (1 H₃O⁺) | MP2 | ~0.5 eV | mdpi.com |

| Borate Network Model | Basic (1 OH⁻) | MP2 | < 0.1 eV | mdpi.com |

Influence of pH on Hydrolysis Pathways.

Protonation Dynamics of Borylated Species

The protonation of borate derivatives is a key reaction that influences their reactivity and is central to their function in various chemical and biological systems. Closo-borate anions, for example, possess an excess of electron density, allowing them to act as electron donors and form complexes with electrophiles like protons. mdpi.com

The determination of protonation sites in polyfunctional borate species is achieved through a combination of experimental techniques, primarily NMR spectroscopy, and theoretical calculations. mdpi.comresearchgate.netrsc.org

Theoretically, the Fukui functions approach is a powerful tool for identifying the most probable positions for an electrophilic attack, such as protonation. mdpi.com For closo-borate anions, these calculations have shown that electrophilic attacks predominantly occur at the apical positions of the boron cluster. mdpi.com In a study of a disubstituted closo-borate derivative, [2,6-B₁₀H₈O₂CCH₃]⁻, the protonation site was investigated using Fukui functions, and the results were confirmed by ¹¹B NMR spectroscopy. mdpi.com The additional proton was found to be localized on a facet of the boron cluster, bonded mainly to an apical boron atom. mdpi.com

In N-heterocyclic borates, such as those constructed with pyridyl or pyrimidyl substituents, protonation readily occurs at the ring nitrogen atoms. rsc.org The resulting protonated borates can be characterized by NMR, where the observation of a single set of peaks often indicates that the acidic proton is highly fluxional, moving rapidly between the available nitrogen sites at room temperature. rsc.org X-ray crystallography of these protonated species confirms the cationic character and can reveal hydrogen bonding interactions. rsc.org

The energetics of protonation, including reaction barriers and thermodynamic stability, are typically investigated using DFT calculations. mdpi.com These calculations can determine the Gibbs free energy (ΔG) of each step in the protonation mechanism.

Calculations for different possible isomers of the protonated product, [2,6-B₁₀H₈O₂CCH₃*Hᶠᵃᶜ]⁰, showed significant energy differences between them. The most stable isomer was found to have the proton localized on a facet involving an apical boron atom, while isomers with the proton on equatorial atoms were the least stable. mdpi.com The energy barrier for isomerization between the most stable and a less stable isomer was calculated to be 50 kJ·mol⁻¹. mdpi.com

| Process Step | Description | Gibbs Free Energy (ΔG) | Reference |

|---|---|---|---|

| Complex Formation | [2,6-B₁₀H₈O₂CCH₃]⁻ + CF₃SO₃H → [Complex]⁻ | +23 kJ·mol⁻¹ | mdpi.com |

| Proton Migration | [Complex]⁻ → [Transition State]⁻ → [Product]⁰ + [Anion]⁻ | 69 kJ·mol⁻¹ (Energy Barrier) | mdpi.com |

| Overall Reaction | Reactants → Products | +18.5 kJ·mol⁻¹ | mdpi.com |

| Isomerization | Iso1 → Iso3 | 50 kJ·mol⁻¹ (Energy Barrier) | mdpi.com |

Proton Migration within Borate Clusters

Proton migration is a fundamental process in the chemistry of polyborate ions and boron cluster compounds. While specific studies on proton migration within a simple this compound salt are not extensively documented, the principles can be understood from studies on more complex borate clusters, such as closo-borates. mdpi.com

In these clusters, protons can migrate between different boron atoms, a process that is often associated with a low energy barrier. For instance, in the [B₁₀H₁₁]⁻ anion, a facial proton (Hᶠᵃᶜ) can move freely across the equatorial belt of the boron cluster. mdpi.com This mobility is a key feature of the dynamic nature of these boron-hydrogen frameworks.

The mechanism often involves the formation of intermediate complexes and transition states. For instance, the protonation of a closo-borate anion by a strong acid like trifluoromethanesulfonic acid proceeds through the formation of a complex where the proton is initially associated with the anion before migrating to the boron cluster itself. mdpi.com While these complex cluster systems differ from the simple borate anion in this compound, the fundamental principles of proton interaction with the boron core are relevant.

Complexation and Coordination Chemistry of Borate Esters

The borate anion is well-known for its ability to form complexes with a variety of organic molecules, particularly those containing hydroxyl groups. This complexation is central to the reactivity of this compound.

Boric acid and borate ions readily form mixed-ligand complexes with biomolecules such as hydroxy acids, carbohydrates, and amino acids. researchgate.netresearchgate.net These reactions typically involve the esterification of the borate with the hydroxyl groups of the ligands, leading to the formation of tetrahedral borate anions within the complex structure. researchgate.net The resulting complexes can be mono-chelate (1:1 ligand to boron ratio) or bis-chelate (2:1 ligand to boron ratio). researchgate.net

The stability of these mixed-ligand complexes is influenced by the nature of the ligands. For example, complexes containing salicylic acid as one of the ligands have been shown to exhibit higher thermal and hydrolytic stability. researchgate.net The formation of these complexes can be investigated using techniques such as ¹¹B NMR and FTIR spectroscopy, which provide insights into the coordination environment of the boron atom. researchgate.net

Table 1: Examples of Mixed-Ligand Borate Complexes

| Ligand 1 | Ligand 2 | Resulting Complex Type | Reference |

| Malic Acid | Glucuronic Acid | Na[MalBGlu] | researchgate.net |

| Malic Acid | Salicylic Acid | Na[MalBSal] | researchgate.net |

| Citric Acid | Salicylic Acid | Na[CitBSal]·3/2H₂O | researchgate.net |

This table is interactive. Click on the headers to sort the data.

The boron atom in borate esters is electron-deficient and thus acts as a Lewis acid, capable of accepting an electron pair from a Lewis base. wikipedia.orgnumberanalytics.com This Lewis acidity is a key aspect of the reactivity of borate esters and can be tuned by the substituents on the borate. For instance, the introduction of electron-withdrawing groups on the aryl rings of triaryl borates enhances their Lewis acidity. nih.gov

The interaction of borate esters with Lewis bases leads to the formation of Lewis adducts. wikipedia.org The strength of this interaction can be quantified by determining equilibrium constants. nih.gov In the context of this compound, the borate ester formed can interact with various Lewis bases present in a system, influencing reaction pathways and the stability of intermediates. The tricholine cation itself, however, is not a Lewis acid.

Table 2: Lewis Acidity of Selected Boron Compounds

| Boron Compound | Lewis Acidity (Acceptor Number) | Reference |

| B(OPh)₃ | Moderate | researchgate.net |

| B(OCH₂CF₃)₃ | Higher | nih.gov |

| B(OArF)₃ (ArF = 3,4,5-trifluorophenyl) | High | nih.gov |

This table is interactive. Click on the headers to sort the data.

Borate ions have a strong affinity for polyols, which are organic compounds with multiple hydroxyl groups. This interaction leads to the formation of stable chelate complexes. google.comgoogle.com The chelation is most effective with polyols that have cis-vicinal diol groups. The formation of these complexes is pH-dependent, with the borate ester being favored at higher pH. researchgate.net

The complexation of borates with polyols can significantly alter the properties of the solution, such as its pKa. google.com This principle is utilized in creating borate-polyol buffering systems. The stoichiometry of the complexes formed can vary, with both 1:1 and 1:2 polyol-to-borate ratios being common. ucdavis.edu In the case of this compound, the presence of polyols would lead to the formation of such chelated complexes, potentially influencing the bioavailability and reactivity of the borate.

Interaction with Lewis Acids.

Reaction Kinetics and Thermodynamics of Borate Ester Transformations

The formation and degradation of borate esters are dynamic processes governed by reaction kinetics and thermodynamics.

The kinetics of borate ester formation and hydrolysis are influenced by several factors, including pH, temperature, and the structure of the alcohol or polyol. hawaii.edu The degradation of borate-containing resins has been shown to follow first-order kinetics, with the activation energy for degradation increasing with higher boron content, indicating greater thermal stability. cnrs.fr

Thermodynamic Parameters of Borate Ester Reactions

Research Findings on Borate Ester Thermodynamics

Investigations into the thermodynamics of borate ester formation with various polyols and diols provide insights into the factors influencing these reactions. The stability of the resulting borate ester complex is a key consideration, and it is directly related to the thermodynamic parameters of its formation.

Computational studies have been instrumental in elucidating the mechanistic pathways and energetics of borate esterification. For instance, studies on the esterification of boric acid with aliphatic diols have shown that the Gibbs free energy of activation for the initial esterification step is a critical parameter. rsc.org These computational models indicate that the transition states involve the transfer of a proton, and the calculated Gibbs energies of activation are in the range of 30 to 70 kJ mol⁻¹ for reactions between boric acid and aliphatic diols. rsc.org

The equilibrium constants for complex formation between borate ions and various polyols have been measured, allowing for the determination of thermodynamic parameters such as ΔG°, ΔH°, and ΔS°. scribd.com These studies reveal that the ease of forming a coplanar arrangement of hydroxyl groups in the polyol is a significant factor affecting the stability of the complex. scribd.com

The hydrolysis of borate esters is the reverse reaction of esterification. The thermodynamic favorability of hydrolysis determines the stability of the borate ester in aqueous environments. Computational studies on the hydrolysis of boronate ester-linked covalent organic frameworks have shown that the energy barrier for the dissociation of the B-O bond is a key factor. kaust.edu.sa The presence of additional water molecules can significantly lower this energy barrier, thereby facilitating hydrolysis. kaust.edu.sa

Data on Thermodynamic Parameters

While direct experimental values for this compound are not available, the following table presents representative thermodynamic data for the formation and hydrolysis of other borate esters, which can be used to infer the expected behavior of this compound.

| Reaction | System | ΔG (kJ/mol) | ΔH (kJ/mol) | ΔS (J/mol·K) | Reference |

|---|---|---|---|---|---|

| Esterification | Boric acid + Aliphatic diol (computational) | Activation Energy: 31.5 | - | - | rsc.org |

| Esterification | Borate + 1,2-Propanediol | -0.26 | - | - | ucdavis.edu |

| Esterification | Borate + 1,3-Propanediol | - | - | - | ucdavis.edu |

| Hydrolysis | Spiroborate ester of curcumin with salicylic acid (CBS) | Positive (indicates feasibility) | Positive | Negative | orientjchem.org |

| Hydrolysis | Boronate ester (computational, single water molecule) | Activation Energy: 22.3 kcal/mol (approx. 93.3 kJ/mol) | - | - | kaust.edu.sa |

| Hydrolysis | Boronate ester (computational, with additional water) | Activation Energy: 6.5 kcal/mol (approx. 27.2 kJ/mol) | - | - | kaust.edu.sa |

For the formation of this compound, the reaction would involve the esterification of the three hydroxyl groups of three choline molecules with one molecule of boric acid. The thermodynamics of this process would be influenced by the steric and electronic properties of the choline molecule. The positive charge on the quaternary ammonium group in choline could potentially influence the reactivity of the hydroxyl group and the stability of the resulting ester through electrostatic interactions.

The hydrolysis of this compound would be favored in aqueous solutions, driven by the high concentration of water. The thermodynamic parameters for this process would reflect the stability of the B-O bonds in the this compound structure. The presence of the charged choline moieties might also affect the interaction of the borate ester with water molecules, thereby influencing the thermodynamics of hydrolysis.

Advanced Applications and Functional Investigations of Borate-based Materials Excluding Clinical/biological Mechanisms, Focusing on Material Science

Borate Esters in Tribological Systems

Research into borate esters as lubricant additives is extensive; however, studies specifically investigating Tricholine borate in this capacity are not available in the public domain. General findings for other nitrogen-containing borate esters indicate they are explored for their friction-reducing and anti-wear properties, but this cannot be directly and accurately attributed to this compound without specific evidence.

Development of Novel Borate Ester Lubricating Additives

Investigation of Friction Reduction Mechanisms

There is no available scientific literature that investigates the specific friction reduction mechanisms of this compound.

Anti-wear Performance Evaluation

No studies evaluating the anti-wear performance of this compound as a lubricant additive were identified. Consequently, no data is available to populate a performance evaluation table.

Formation and Characterization of Protective Tribofilms

There is no research available on the formation and chemical characterization of protective tribofilms generated from lubricants containing this compound.

Borate Applications in Materials Science and Engineering

Beyond lubrication, the broader applications of borates in materials science are vast, including their use in metallurgy, ceramics, and flame retardants. google.comgoogle.comcas.org However, specific research detailing the use of this compound in these or other material science and engineering applications is not present in the available literature. One patent mentions choline borate as a potential shale or clay swelling inhibitor for use in drilling fluids, which constitutes a material science application, but this does not fall within the tribological scope of the primary request. google.com

Based on a comprehensive review of scientific literature, there is no available information or research connecting the specific chemical compound "this compound" to the advanced material science applications outlined in the provided structure. The fields of borate-based photocatalysts, polymer crosslinkers for hydraulic fracturing, set retarding agents in cement, and biocompatible scaffolds for tissue engineering are well-documented for other forms of borates, such as inorganic metal borates, boric acid, and borate glasses.

However, "this compound" as a distinct compound does not appear in the literature for these applications. Therefore, it is not possible to generate a scientifically accurate article on "this compound" that adheres to the requested outline, as no research findings or data exist for this compound in these contexts.

Borate-Substituted Biocompatible Scaffolds for Tissue Engineering.

Surface Interaction Studies with Cultured Cells

The interaction between a biomaterial's surface and surrounding cells is a critical determinant of its biocompatibility and ultimate success in a physiological environment. Borate-based materials, particularly bioactive glasses, have been the subject of numerous studies to understand and optimize these interactions for various tissue engineering applications.

Research has shown that the surface of borate-based materials can actively influence cell adhesion, proliferation, and morphology. For instance, studies involving borate bioactive glasses have demonstrated that these materials can support the adhesion and spreading of cells. In an investigation of borate bioactive glass coatings on titanium, the surfaces were found to be suitable for interaction with the biological medium, characterized by nanometric and micrometric features. mdpi.com When equine adipose tissue-derived mesenchymal stem cells (ADMSCs) were cultured on these coatings, the cells showed good adhesion and proliferation. mdpi.com

The composition of the borate glass plays a significant role in modulating cellular response. A study comparing different borate-based bioactive glass scaffolds found that varying the Ti4+:B3+ ratio could influence ion release and consequently enhance cell proliferation. acs.org Well-spread cells were observed on the surface of certain glass compositions, indicating favorable surface characteristics for cell attachment. acs.org However, the concentration of released boron ions is a crucial factor; while low concentrations can be non-toxic and even stimulate cell proliferation, higher concentrations have been shown to be cytotoxic. acs.orgnih.gov

Interestingly, the conversion of borate glass to hydroxyapatite (HA) can further enhance cellular interactions. One study observed that human mesenchymal stem cells (hMSCs) cultured on porous borate glass microspheres that had been converted to HA appeared flat and well-adhered, covering the surface and pores. rsc.org In contrast, cells on the unconverted, boron-containing microspheres were more rounded, suggesting that the HA-converted surface provides a more favorable substrate for cell growth and integration. rsc.org This highlights the dynamic nature of borate material surfaces and their potential to be tailored for improved biological performance.

The surface topography of these materials also plays a role. Atomic Force Microscopy has revealed that borate bioactive glass films possess surfaces with spherical or ellipsoidal particles in the nanometer to micrometer range, which can influence how cells interact with the material. mdpi.com

Antimicrobial Performance of Borate-Containing Materials

Boron-containing compounds have long been recognized for their antimicrobial properties, and this functionality has been effectively translated into various borate-containing materials for biomedical applications. researchgate.netnih.gov The mechanism of their antimicrobial action is still under investigation but is thought to involve factors such as pH changes during biodegradation and interference with microbial processes. mdpi.com

Borate-based materials have demonstrated efficacy against a broad spectrum of microorganisms, including both Gram-positive and Gram-negative bacteria, as well as fungi. mdpi.comgoogle.com For example, joint sealant materials containing sodium borate, zinc borate, and potassium borate have been shown to exhibit antibacterial, anticandidal, and antifungal properties, controlling the growth of Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, and various fungal species. google.com

In the context of orthopedic implants, preventing bacterial colonization and biofilm formation is a major challenge. Polymeric coatings containing sodium borate and calcium borate on titanium implants have shown potent antibacterial effects against biofilm formation. nih.gov At sufficient concentrations, these coatings significantly reduced microbial load and prevented biofilm development, a critical step in mitigating implant-associated infections. nih.gov Similarly, borate-substituted tricalcium phosphate has exhibited modest antibacterial activity against E. coli and Enterococcus faecalis. mdpi.com

The introduction of metallic ions into borate bioactive glasses can further enhance their antimicrobial capabilities. nih.gov Doping these glasses with ions such as copper, silver, or zinc has been shown to create materials that inhibit bacterial growth effectively. nih.gov These ion-doped borate glasses can stop bacteria from growing and forming biofilms, which are notoriously difficult to treat. nih.gov This approach has shown promise for applications like wound dressings and implant coatings to prevent infections. nih.gov

It has been noted that Gram-negative bacteria may show more tolerance to boric acid than Gram-positive bacteria, which could be due to differences in their cell wall composition. researchgate.net However, extended contact time can lead to bactericidal effects against both types. researchgate.net

Osteogenic Induction Properties in Materials

A key area of interest in bone tissue engineering is the development of materials that can actively stimulate bone formation, a property known as osteoinductivity. Borate-containing materials have emerged as promising candidates due to their ability to promote the differentiation of stem cells into bone-forming cells (osteoblasts). acs.orgfrontiersin.org

The release of boron ions from these materials is believed to be a key factor in their osteogenic potential. Studies have shown that boron ions released from various scaffolds and coatings can enhance the expression of osteogenic markers. For example, mesenchymal stem cells (MSCs) exposed to boron nitride nanotubes showed increased protein adsorption, cell attachment, and activity of alkaline phosphatase (ALP), an early marker of osteogenic differentiation. frontiersin.org Similarly, a boron-doped hydroxyapatite coated chitosan scaffold was found to support the expression of critical bone-related genes like Runx2, osteopontin (OPN), and osteocalcin (OCN), leading to enhanced osteoblastic differentiation and mineralization. frontiersin.org

Bioactive glasses containing borate are particularly well-studied for this application. They have been shown to support the growth and differentiation of human mesenchymal stem cells. nih.gov The degradation of these glasses releases ions that stimulate osteoblast differentiation. acs.org The incorporation of other beneficial ions, such as strontium, into borate bioactive glasses can further improve the osteogenic differentiation of human bone marrow-derived mesenchymal stem cells. acs.org

Divalent metal borates, such as magnesium borate and zinc borate, have also been investigated as inducers for osteogenesis. nih.gov When blended into a chitosan scaffold, these compounds were found to effectively induce osteoblastic differentiation of stem cells from human exfoliated deciduous teeth. nih.gov The differentiated cells exhibited higher ALP activity, increased expression of bone-related genes including collagen type I and vascular endothelial growth factor, and significant calcium mineral deposits. nih.gov This suggests that the gradual release of magnesium, zinc, and boron ions can synergistically promote bone formation. nih.gov

However, the concentration of boron is critical, as some studies indicate that while boron is pro-angiogenic (promoting blood vessel formation), its effect on osteogenic differentiation can be dose-dependent, with higher doses potentially slowing down the process or reducing calcification. nih.gov

Catalytic Roles of Borates and Boronic Acids in Organic Synthesis

Boron compounds, particularly boronic acids, have become indispensable tools in modern organic synthesis, primarily for their role as catalysts in a variety of bond-forming reactions. Their utility stems from their unique electronic properties, acting as mild Lewis acids and participating in reversible covalent bond formation. rsc.orgumanitoba.ca

Boronic Acid Catalyzed Carbon-Carbon Bond-Forming Reactions

The formation of carbon-carbon (C-C) bonds is the cornerstone of organic synthesis. Boronic acids have emerged as effective catalysts for several types of C-C bond-forming reactions, often providing a metal-free and environmentally benign alternative to traditional methods. organic-chemistry.orgnih.gov

One significant application is in the reductive coupling of tosylhydrazones with boronic acids. organic-chemistry.orgnih.gov This metal-free reaction is highly general and tolerates a wide array of functional groups. organic-chemistry.org Since tosylhydrazones are readily prepared from carbonyl compounds, this method provides a direct route for the reductive coupling of aldehydes and ketones. nih.gov

Arylboronic acids also catalyze the dehydrative C-alkylation of carbon-based nucleophiles, such as 1,3-dicarbonyl compounds, using benzylic alcohols as electrophiles. acs.org This process forms new C-C bonds with water as the sole byproduct, representing a highly atom-economical approach. acs.org The same catalytic system can be applied to the allylation of benzylic alcohols using allyltrimethylsilane as the nucleophile. acs.org

Furthermore, the development of ferrocenium boronic acid catalysts has expanded the scope to include the deoxygenative coupling of π-activated alcohols with various nucleophiles, including potassium trifluoroborates and organosilanes, to form C-C bonds. umanitoba.caacs.org These reactions proceed under mild conditions and offer a unifying strategy for coupling reactions with pseudo-organometallic reagents. umanitoba.ca

Below is a table summarizing examples of boronic acid-catalyzed C-C bond-forming reactions.

Table 1: Examples of Boronic Acid Catalyzed Carbon-Carbon Bond-Forming Reactions

| Reaction Type | Catalyst | Reactants | Product | Ref. |

|---|---|---|---|---|

| Reductive Coupling | None (Metal-Free) | Tosylhydrazone, Arylboronic Acid | Biarylmethane derivative | organic-chemistry.org |

| Dehydrative C-Alkylation | Arylboronic Acid | Benzylic Alcohol, 1,3-Diketone | Alkylated Diketone | acs.org |

| Deoxygenative Allylation | Ferrocenium Boronic Acid | Benzhydrol Alcohol, Allyl Silane | Allylated Product | acs.org |

Boronic Acid Catalyzed Carbon-Nitrogen Bond-Forming Reactions

The construction of carbon-nitrogen (C-N) bonds is crucial for the synthesis of a vast number of pharmaceuticals, agrochemicals, and materials. The Chan-Lam coupling, a copper-promoted or catalyzed cross-coupling of boronic acids with N-H containing compounds, is a cornerstone of C-N bond formation. thieme-connect.comorganic-chemistry.org This reaction is advantageous as it can often be conducted at room temperature in the presence of air. organic-chemistry.org The scope of substrates is broad and includes amines, amides, and heterocycles. thieme-connect.comorganic-chemistry.org For instance, the coupling of 3-pyridylboronic acid with benzimidazole, though modest initially, could be improved by using the corresponding boronic ester. thieme-connect.com

Beyond copper-catalyzed systems, boronic acids themselves can act as catalysts. A ferrocenium boronic acid catalyst has been developed for the direct deoxygenative coupling of alcohols with nitrogen-based nucleophiles. acs.org This methodology has been successfully applied to the synthesis of organic azides from a variety of substituted benzhydrol alcohols, which are valuable synthetic intermediates. acs.org

Furthermore, main-group catalysis has provided an alternative to transition metals. A redox-active organophosphorus catalyst can drive the reductive coupling of nitroarenes and boronic acids to form aryl- and heteroarylamines. nih.gov This method is applicable to the formation of both Csp2–N and Csp3–N bonds, demonstrating broad utility. nih.gov

Table 2: Examples of Boronic Acid Involved Carbon-Nitrogen Bond-Forming Reactions

| Reaction Type | Catalyst System | Reactants | Product | Ref. |

|---|---|---|---|---|

| Chan-Lam Coupling | Copper(II) Acetate | Arylboronic Acid, Amine | N-Aryl Amine | organic-chemistry.org |

| Deoxygenative Azidation | Ferrocenium Boronic Acid | Triarylmethanol, Azide Reagent | Organic Azide | acs.org |

| Reductive C-N Coupling | Organophosphorus Catalyst | Nitroarene, Alkylboronic Acid | N-Alkyl Aniline | nih.gov |

Dehydrative Condensation Reactions Mediated by Boron Compounds

The formation of amide bonds via the dehydrative condensation of carboxylic acids and amines is a fundamental transformation in chemical and life sciences. rsc.org Boron-based catalysts, particularly arylboronic acids, have been identified as highly effective mediators for this "direct" amidation, which produces water as the only byproduct, aligning with the principles of green chemistry. rsc.orgacs.org

The catalytic cycle proposed by Yamamoto involves the reaction of a boronic acid (or its dehydrated trimer, boroxine) with a carboxylic acid to form an (acyloxy)boron intermediate. rsc.org This intermediate activates the carboxylic acid, facilitating its reaction with an amine to yield the corresponding amide and regenerate the catalyst. rsc.org The efficiency of the catalyst is often tuned by modifying the electronic properties of the arylboronic acid; electron-deficient phenylboronic acids are generally more active. nih.gov

To enhance catalytic activity, especially with challenging substrates, cooperative catalytic systems have been developed. A notable example is the use of an arylboronic acid in conjunction with 4-(N,N-dimethylamino)pyridine N-oxide (DMAPO). nih.govresearchgate.net This dual system is significantly more effective than using either catalyst individually and allows for the chemoselective amidation of various carboxylic acids, including those that are sterically hindered or less reactive. nih.govresearchgate.net This method has proven practical and scalable, with applications in the synthesis of pharmaceuticals like sitagliptin. nih.gov

The choice of boronic acid catalyst is critical. Bulky ortho-substituents on the phenyl ring, such as in 2,4-bis(trifluoromethyl)boronic acid, can play a vital role in preventing the coordinating amine from deactivating the Lewis acidic boron center, thus maintaining catalytic activity. rsc.org

Table 3: Examples of Dehydrative Condensation Reactions Mediated by Boron Compounds

| Catalyst System | Carboxylic Acid | Amine | Conditions | Ref. |

|---|---|---|---|---|

| 3,4,5-Trifluorophenylboronic acid | 2-Phenylbutyric Acid | Benzylamine | Toluene, reflux | rsc.org |

| 3,5-Bis(trifluoromethyl)phenylboronic acid / DMAPO | 2-Phenylbutyric Acid | Benzylamine | Fluorobenzene, azeotropic reflux | nih.gov |

| Tris(pentafluorophenyl)borane | Various aromatic/aliphatic acids | Various aromatic/aliphatic amines | Toluene, 110 °C | acs.org |

Environmental Behavior and Transport of Borate Compounds

Adsorption-Desorption Dynamics in Environmental Media

The interaction of borate with solid environmental matrices like soil and sediment is a key process influencing its mobility and bioavailability. Adsorption-desorption reactions are considered the principal mechanism affecting the fate of boron in water.

The pH of the surrounding medium is a critical factor controlling the adsorption of borate to soils and sediments. researchgate.net Boron adsorption generally increases as the pH rises from 3 to a maximum around 9.0, and then decreases at pH values from 10 to 11.5. researchgate.net The greatest adsorption is typically observed in a pH range of 7.5 to 9.0. ca.govwho.int This pH-dependent behavior is linked to the chemical speciation of boron in the aqueous phase. At acidic to neutral pH, the dominant species is undissociated boric acid (B(OH)₃), which has a lower affinity for mineral surfaces. As the pH increases towards the pKa of boric acid (around 9.2), the concentration of the borate anion (B(OH)₄⁻) increases, and this is the species that is preferentially adsorbed. researchgate.netunm.edu

Soils rich in aluminum and iron oxides, as well as clay minerals and organic matter, are the primary media for borate adsorption. ca.govheraproject.comresearchgate.net The adsorption mechanism is believed to be a ligand exchange reaction where the borate anion complexes with hydroxyl groups on the surfaces of these materials. udel.edu For instance, studies on clay minerals like pyrophyllite show that borate is adsorbed mainly on the edge surfaces. udel.edu The bell-shaped adsorption curve with a maximum around pH 8–9 is characteristic of borate interaction with materials like ferrihydrite, a common iron oxide in soils. acs.org

| Adsorbent Medium | Optimal pH Range for Adsorption | Reference |

|---|---|---|

| Soils and Sediments (General) | 7.5 - 9.0 | ca.govwho.int |

| Clay Minerals | 8.0 - 9.0 | unm.eduresearchgate.net |

| Activated Alumina | 8.0 - 8.5 | nih.gov |

| Red Mud (Industrial Waste) | ~8.0 | ascelibrary.orgascelibrary.org |

| Fly Ash (Industrial Waste) | ~10.0 | ascelibrary.orgascelibrary.org |

The dynamics of borate adsorption have been characterized through kinetic and equilibrium studies, which provide insight into the rate and capacity of the sorption process.

Equilibrium Studies: Sorption equilibrium data for borate are often analyzed using isotherm models such as the Langmuir and Freundlich equations. Studies on industrial wastes like red mud and fly ash have shown that the Langmuir isotherm provides a good fit, suggesting monolayer adsorption onto a surface with a finite number of identical sites. nih.govascelibrary.orgascelibrary.org In a study involving commercial magnesium oxide, the Freundlich model provided the best fit. researchgate.net These models help to quantify the maximum adsorption capacity of different materials.

Kinetic Studies: Kinetic models are used to determine the rate at which borate is adsorbed. The pseudo-second-order kinetic model has been found to accurately describe the adsorption of boron on a variety of materials, including red mud, fly ash, and activated alumina. nih.govascelibrary.org This suggests that the rate-limiting step may be a chemical sorption process involving valence forces through the sharing or exchange of electrons. nih.gov For example, kinetic experiments on boron removal showed that equilibrium was reached in approximately 150 minutes. ascelibrary.org Studies on pyrophyllite clay using the pressure-jump relaxation method determined a forward rate constant (adsorption) of 10⁴²⁶ L mol⁻¹ s⁻¹ and a backward rate constant (desorption) of 10¹ s⁻¹, indicating that the rate of adsorption is significantly faster than desorption. udel.edu

| Adsorbent | Best Fit Equilibrium Model | Best Fit Kinetic Model | Reference |

|---|---|---|---|

| Red Mud (RM) | Langmuir | Pseudo-second-order | ascelibrary.org |

| Fly Ash (FA) | Langmuir | Pseudo-second-order | ascelibrary.org |

| Activated Alumina | Langmuir, Freundlich | Pseudo-second-order | nih.gov |

| Magnesium Oxide (MgO) | Freundlich | Pseudo-second-order | researchgate.net |

Influence of pH on Borate Adsorption to Soils and Sediments.

Environmental Transport Modeling

Understanding the transport of borates is essential for predicting their distribution and potential impact in the environment. This involves examining their release from natural sources and their subsequent movement through different environmental compartments.

A primary natural source of boron in groundwater and surface water is the leaching from rocks and soils. who.intmdpi.com Borates and borosilicate minerals are naturally present in the Earth's crust. ca.gov The weathering of rocks provides a continuous, albeit small, source of borate to the soil and aquatic environments. ecetoc.org Geologically, major borate deposits are often found in tectonically active regions associated with continental sediments and volcanism. researchgate.net For example, large deposits in Turkey and the United States are associated with volcanic activity and thermal springs, which are considered likely sources of boron. researchgate.net The leaching process can be slow, as was noted in the historical extraction of borax from ancient desert shales and clays. 911metallurgist.comelsmerecanyon.com The presence of certain rock types, such as marine sedimentary rocks and some volcanic rocks, can lead to naturally elevated boron levels in local water systems. ecetoc.orgresearchgate.net

Aquatic Systems: In aquatic environments, borate compounds are generally highly soluble and mobile. forestresearch.gov.uk Once dissolved, they form boric acid and borate ions that are readily dispersed and transported in water, eventually reaching the sea. heraproject.com Due to their high solubility, borates are not efficiently removed by conventional wastewater treatment processes, and most of the borate entering a treatment plant is released with the treated effluent. heraproject.com

Terrestrial Systems: In soils, the mobility of boric acid is influenced by factors such as soil pH and the presence of aluminum and iron oxides. orst.edu While adsorption can occur, particularly in the optimal pH range of 7.5-9.0, the process is often reversible, and the compound can be easily leached. heraproject.com This is especially true in coarse-textured soils and under acidic conditions. forestresearch.gov.uk Consequently, boric acid is considered mobile in many soil environments and can potentially reach groundwater. heraproject.comorst.edu However, plants readily take up boron from the soil, and it is transported through the xylem to the shoots and leaves, which is another pathway for its movement in terrestrial ecosystems. orst.edufrontiersin.org

Leaching Potential from Geological Formations.

Chemical Speciation in Natural Waters

The chemical form, or speciation, of boron in natural waters is a critical determinant of its behavior, including its adsorption potential and biological availability. The speciation is primarily dependent on pH and, to a lesser extent, the total boron concentration. mdpi.comlsbu.ac.uk

In most natural waters with low to medium boron concentrations, boron exists as two main inorganic species in equilibrium: undissociated boric acid (B(OH)₃) and the borate ion (B(OH)₄⁻). who.intmdpi.com

Below pH 7: Boric acid (B(OH)₃) is the predominant species. ecetoc.orgheraproject.com

Around pH 9.2 (the pKa): There are approximately equal amounts of boric acid and borate anion.

Above pH 10: The borate anion (B(OH)₄⁻) becomes the main species in solution. who.int

At higher boron concentrations (typically above 0.025 mol/L) and within a pH range of approximately 6 to 12, the formation of more complex, water-soluble polyborate ions can occur. mdpi.comlsbu.ac.uk These can include species such as the triborate ion (B₃O₃(OH)₄⁻) and the pentaborate ion (B₅O₆(OH)₄⁻). mdpi.comlsbu.ac.uk However, in most environmental scenarios where boron concentrations are low, the simple equilibrium between boric acid and the borate anion is the most significant aspect of its speciation. mdpi.com

Distribution of Undissociated Boric Acid and Borate Ions

In the environment, borate compounds undergo dissolution and hydrolysis, leading to an equilibrium between undissociated boric acid (B(OH)₃) and the borate ion (B(OH)₄⁻). The distribution of these two species is predominantly governed by the pH of the surrounding medium.

At environmentally and physiologically relevant pH values, typically between 5 and 8, boric acid exists mainly in its neutral, undissociated form. canada.ca This is due to its nature as a weak Lewis acid with an acid dissociation constant (pKa) of approximately 9.0 to 9.24 at 25°C. canada.cawikipedia.org Consequently, in most natural surface waters and soils, the dominant species is undissociated boric acid. industrialchemicals.gov.ausantos.com As the pH rises above 9, the equilibrium shifts, and the concentration of the borate anion increases. canada.ca This principle is fundamental to understanding the behavior and transport of borates in various environmental compartments.

In aquatic systems, the speciation of boron is critical. In acidic to neutral waters, boron is present primarily as undissociated boric acid. ccme.ca As the pH becomes more alkaline, the proportion of borate ions increases. ccme.ca This transformation influences the interaction of boron with other elements and its potential for transport. For instance, the rejection of boron by reverse osmosis membranes is significantly dependent on pH; the charged borate ion is more readily rejected than the smaller, uncharged boric acid molecule. scialert.net

The following table illustrates the relationship between pH and the speciation of boric acid and borate ions in an aqueous solution, assuming a pKa of 9.0.

Table 1: Distribution of Boric Acid and Borate Ion vs. pH

| pH | % Undissociated Boric Acid (B(OH)₃) | % Borate Ion (B(OH)₄⁻) |

|---|---|---|

| 7.0 | 99.01% | 0.99% |

| 8.0 | 90.91% | 9.09% |

| 9.0 | 50.00% | 50.00% |

| 10.0 | 9.09% | 90.91% |

| 11.0 | 0.99% | 99.01% |

In soil environments, the distribution between boric acid and borate ions not only depends on pH but also influences the adsorption and mobility of boron. The adsorption of boron onto soil particles, such as clays and metal hydroxides, is pH-dependent, with maximum adsorption occurring around pH 9, which corresponds to the increased concentration of the borate anion. canada.ca Undissociated boric acid is more mobile in soil and susceptible to leaching. heraproject.com Factors such as soil moisture, temperature, texture, and the content of organic matter, clays, and metal hydroxides also play a significant role in the environmental fate of boric acid. canada.ca

Research has shown that in neutral or slightly acidic soils, boron is found mainly as undissociated boric acid. researchgate.net The interaction with soil organic matter, like humic acid, is also pH-dependent and crucial for the retention of boric acid in soils. collectionscanada.gc.ca The bioavailability of boron to plants is directly linked to its concentration and form in the soil solution. collectionscanada.gc.ca

The dynamic equilibrium between undissociated boric acid and borate ions is a key factor in the environmental transport and fate of borate compounds. This balance, primarily controlled by pH, dictates the mobility, bioavailability, and interaction of boron with other environmental components in both aquatic and terrestrial systems.

Future Directions and Interdisciplinary Research Opportunities in Tricholine Borate Chemistry

Development of Novel Computational Models for Predicting Borate Ester Behavior

The prediction of the behavior of borate esters, including hypothetical compounds like tricholine borate, can be significantly advanced through computational modeling. Current research in computational chemistry allows for the prediction of various properties of molecules, which can guide experimental work.

Table 1: Computational Approaches for Borate Ester Research

| Computational Method | Application in Borate Ester Research | Potential Insights |

| Density Functional Theory (DFT) | Calculation of electronic structure, molecular geometry, and vibrational frequencies. researchgate.net | Prediction of reactivity, stability, and spectroscopic signatures. |

| Molecular Dynamics (MD) | Simulation of the dynamic behavior of molecules over time. researchgate.net | Understanding of intermolecular interactions, solvation effects, and transport properties. |

| Quantitative Structure-Activity Relationship (QSAR) | Correlation of chemical structure with biological activity or physical properties. | Prediction of the potential applications or hazards of new borate compounds. |

These computational tools can be applied to model the structure and properties of quaternary ammonium borates, providing insights into their potential stability and reactivity. royalsocietypublishing.orgnih.gov For a compound like this compound, such models could predict its three-dimensional structure, charge distribution, and potential interactions with other molecules, offering a theoretical foundation in the absence of experimental data.

Integration of Advanced Synthesis with In Situ Characterization Techniques

The synthesis of borate esters can be significantly enhanced by the integration of advanced synthesis methods with real-time, in situ characterization techniques. These techniques allow for the monitoring of reaction kinetics, the identification of transient intermediates, and the optimization of reaction conditions.

Table 2: In Situ Characterization Techniques for Chemical Synthesis

| Technique | Information Gained | Relevance to Borate Ester Synthesis |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Real-time monitoring of functional group changes. mdpi.comnih.gov | Tracking the formation of B-O bonds and the consumption of reactants. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation and quantification of species in solution. | Observing the formation of specific borate ester structures. |

| Raman Spectroscopy | Information on molecular vibrations and crystal lattice modes. rsc.org | Characterizing the structure of solid borate products as they form. |

| X-ray Diffraction (XRD) | Determination of crystalline structures. nih.gov | Identifying the formation of crystalline borate salts or esters during a reaction. |

The application of these in situ methods to the synthesis of quaternary ammonium salts has been demonstrated to provide a deeper understanding of reaction mechanisms and to enable the discovery of new crystalline forms. rsc.orgdigitellinc.com Such an approach would be invaluable in any future attempt to synthesize and characterize this compound.

Exploration of Green Chemistry Approaches for Borate Ester Production

The principles of green chemistry are increasingly being applied to the synthesis of chemical compounds to reduce environmental impact and improve safety. mudring.orgacs.org For borate esters and related ionic liquids, several green chemistry strategies can be explored.

Key green chemistry principles applicable to borate ester synthesis include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. sioc-journal.cn

Use of Safer Solvents: Employing environmentally benign solvents or, ideally, solvent-free reaction conditions. acs.orgnih.gov

Energy Efficiency: Conducting reactions at ambient temperature and pressure to reduce energy consumption. sioc-journal.cn

Renewable Feedstocks: Utilizing starting materials derived from renewable resources where possible.

Solvent-free synthesis and the use of greener reaction media are particularly relevant for the production of ionic liquids and related salts, offering pathways to more sustainable chemical manufacturing. sioc-journal.cnacs.org

Novel Applications of Borate-Based Ionic Liquids

Boron-containing ionic liquids (ILs) are a class of materials with a wide range of potential applications due to their unique properties, such as high thermal stability, low vapor pressure, and tunable solubility. researchgate.netmdpi.com While there is no specific information on this compound as an ionic liquid, the broader class of borate-based ILs is an active area of research.

Table 3: Potential Applications of Borate-Based Ionic Liquids

| Application Area | Function of Borate-Based IL | Supporting Research |

| Lubricants | As additives to reduce friction and wear. rsc.orgrsc.org | Boronium ionic liquids have been shown to be effective ashless lubricant additives. rsc.orgrsc.org |

| Electrolytes | As components in batteries and other electrochemical devices. nih.gov | Borate-based anions are being explored for their ability to form stable interfaces in batteries. |

| Catalysis | As catalysts or catalyst supports in organic reactions. mdpi.com | Metal-containing ionic liquids, including some with boron, show high catalytic activity. mdpi.com |

| Materials Science | As precursors for the synthesis of new materials with novel properties. osti.gov | Quaternary ammonium borates have been synthesized that exhibit tunable luminescent properties. osti.gov |

The development of new borate-based ionic liquids, potentially including quaternary ammonium borates, continues to be a promising field for discovering materials with novel and useful properties. researchgate.net

Q & A

Q. How can researchers ensure compliance with journal guidelines when publishing this compound studies?

- Methodological Answer : Adhere to the Beilstein Journal’s criteria: (1) Report ≤5 synthetic procedures in the main text; (2) Deposit raw spectroscopy/XRD data in repositories like Zenodo; (3) Reference prior borate speciation studies to contextualize novel findings; (4) Use SI units and IUPAC nomenclature consistently .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.